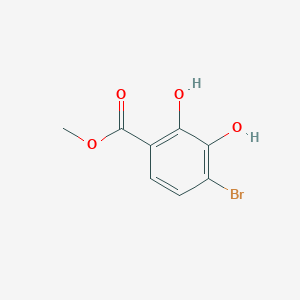![molecular formula C15H9NOS B15066420 [1]Benzothieno[3,2-b]quinolin-11(5H)-one CAS No. 58585-17-4](/img/structure/B15066420.png)
[1]Benzothieno[3,2-b]quinolin-11(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1Benzothieno[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that features a fused ring system combining benzothiophene and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[3,2-b]quinolin-11(5H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under acidic or basic conditions. For instance, a Friedel-Crafts acylation followed by cyclization can be employed to construct the fused ring system.
Industrial Production Methods: Industrial production of 1Benzothieno[3,2-b]quinolin-11(5H)-one may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Benzothieno[3,2-b]quinolin-11(5H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various substituted derivatives of 1Benzothieno[3,2-b]quinolin-11(5H)-one, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1Benzothieno[3,2-b]quinolin-11(5H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1Benzothieno[3,2-b]quinolin-11(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
- 1Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
- 1Benzothieno[3,2-b]pyridine: Studied for its electronic properties and potential in organic electronics.
Uniqueness: 1Benzothieno[3,2-b]quinolin-11(5H)-one is unique due to its fused ring system that combines the properties of both benzothiophene and quinoline. This structural feature imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
58585-17-4 |
|---|---|
Molekularformel |
C15H9NOS |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
5H-[1]benzothiolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C15H9NOS/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17) |
InChI-Schlüssel |
BARNJCXXNCHRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
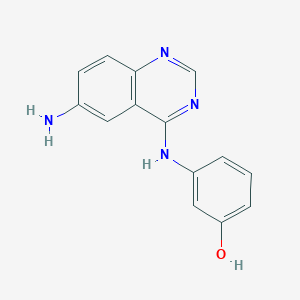
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
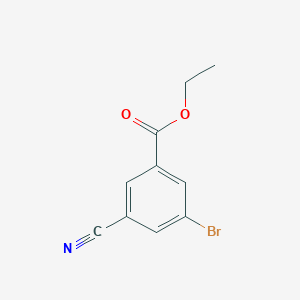

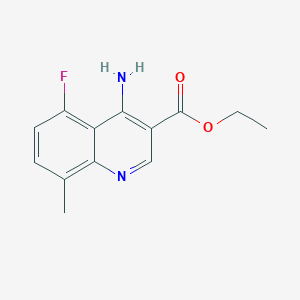
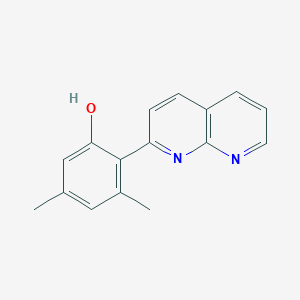
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
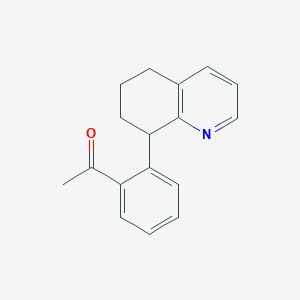

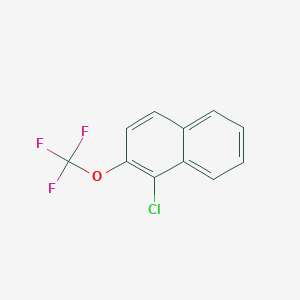
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)
